Fullerene-C84

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

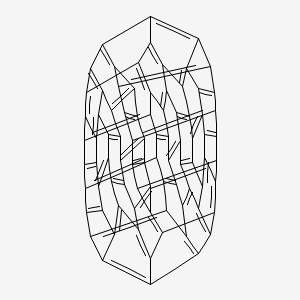

Fullerene-C84 is a member of the fullerene family, which consists of carbon atoms arranged in a closed-cage structure. It is composed of 84 carbon atoms and is known for its unique football-like shape. Fullerenes, including this compound, were first discovered in 1985 by Sir Harold W. Kroto, Richard E. Smalley, and Robert F. Curl, Jr., for which they were awarded the Nobel Prize in Chemistry in 1996

準備方法

The synthesis of Fullerene-C84 typically involves the vaporization of graphite rods in an inert atmosphere, such as helium. This process produces a soot that contains a mixture of fullerenes, including this compound. The soot is then subjected to various purification methods to isolate this compound. One such method involves the use of tetragonal prismatic nanocapsules, which selectively encapsulate this compound from a mixture containing fullerenes ranging from C60 to C96 . Industrial production methods often involve high-performance liquid chromatography (HPLC) to achieve high purity levels.

化学反応の分析

General Reactivity of Fullerenes

Fullerenes, including C84, tend to react as electrophiles, with the saturation of double bonds relieving strain. Reactions can result in mono-addition or multiple additions, influencing the topological relationships of new substituents .

Surface Modification

Fullerenes require surface modification to promote functionalization because pristine fullerenes and carbon nanotubes lack hydrogen atoms or other groups on their surface, which are needed for substitution reactions. Attaching active groups to the surface and modifying their basic properties can enhance their reactivity .

Functionalized buckyballs are divided into:

-

Exohedral fullerenes: These have substituents attached outside their cages.

-

Endohedral fullerenes: These have atoms or molecules trapped inside their cages. These derivatives exhibit photonic, electronic, superconducting, lubrication, biomedical, and magnetic properties due to their unique structures .

Specific Reactions of Fullerene C84

While much of the research focuses on C60 and C70 fullerenes, C84 also undergoes several chemical reactions .

2.1. Nucleophilic Additions

Fullerenes, including C84, react with nucleophiles in nucleophilic additions. The resulting carbanion is then captured by another electrophile. Examples of nucleophiles include Grignard reagents and organolithium reagents .

2.2. Halogenation

Fullerenes can react with halogens .

2.3 Functionalization

Attaching chemical species to the outside of fullerene molecules is possible. For example, lysine amino acid derivatives have been attached to the C60 fullerene .

2.4. Hydrogenation

Fullerenes can undergo hydrogenation .

Fullerene C84 and Ion Channel Binding

Modified C84 fullerenes can bind to ion channels. A C84 fullerene with six lysine derivatives attached to its surface is selective to the bacterial voltage-gated sodium channel Na vAb over a voltage-gated potassium channel Kv1.3 .

-

The side chain of one of the lysine residues can protrude into the selectivity filter of the channel.

-

Methionine residues located just outside the channel can form hydrophobic contacts with the carbon atoms of the fullerene.

-

The modified C84 fullerene binds strongly to the Na vAb channel but weakly to Kv1.3 .

High-Pressure Studies

Studies of solid C84 under high pressure show that the structure remains cubic up to 9.2 GPa, without any structural phase transition. This stability is thought to be due to the disordered nature of the material, resulting from the coexistence of C84 molecules with different symmetries on the same lattice sites .

科学的研究の応用

Structural Properties

Fullerene-C84 consists of a spherical arrangement of carbon atoms, with 24 structural isomers. The two most stable isomers are D2(IV) and D2d(II), which exhibit unique chemical behaviors and stability profiles . The structural integrity of C84 has been confirmed through high-pressure studies, showing that it maintains its cubic structure under significant pressure without undergoing phase transitions .

Biological Applications

1. Antiviral and Antioxidant Properties

Fullerene derivatives, including C84, have shown considerable promise as antiviral agents. Research indicates that fullerene derivatives can effectively inhibit HIV protease, making them potential candidates for antiviral drug development . Additionally, their antioxidant properties allow them to prevent oxidative stress in cells, which is crucial for developing therapies against various diseases .

2. Drug Delivery Systems

The ability to functionalize fullerene structures enhances their solubility and biocompatibility, facilitating their use as drug delivery vehicles. For example, C84 can be modified with amino acids to improve its interaction with biological systems, potentially leading to targeted drug delivery mechanisms .

3. Ion Channel Modulation

Recent studies have demonstrated that C84 can selectively block specific ion channels, such as the bacterial voltage-gated sodium channel (Na vAb). This selectivity could lead to the development of new therapeutic agents for treating conditions related to ion channel dysfunction, such as epilepsy and chronic pain .

Material Science Applications

1. Electron-Transport Materials

This compound has been extensively investigated for its electron-accepting capabilities. Its high symmetry and unique carbon bonding arrangements make it suitable for use in organic photovoltaics and thin-film transistors . The capacity of C84 to accept multiple electrons enhances its utility in electronic devices.

2. Photonic Applications

Research has indicated that C84 exhibits enhanced absorbance across ultraviolet, visible, and near-infrared spectra when modified into flat fragments. This property opens new avenues for photochemical applications, including light sensors and solar energy conversion systems .

Case Study 1: Antiviral Efficacy

A study published in Nature Communications explored the antiviral properties of C84 derivatives against HIV protease. The findings demonstrated that certain modifications to the C84 structure significantly increased binding affinity to the protease, suggesting a pathway for developing effective antiviral drugs .

Case Study 2: Drug Delivery Mechanisms

In another investigation, researchers functionalized C84 with lysine derivatives to enhance solubility and cellular uptake. The modified fullerene demonstrated effective delivery of therapeutic agents to target cells while minimizing cytotoxicity .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological | Antiviral agent | Inhibits HIV protease effectively |

| Drug Delivery | Targeted therapy | Enhanced solubility and cellular uptake |

| Material Science | Electron transport | High electron-accepting capability |

| Photonic | Light sensors | Enhanced absorbance in UV-visible spectrum |

作用機序

The mechanism of action of Fullerene-C84 varies depending on its application. In drug delivery, this compound can encapsulate therapeutic agents, protecting them from degradation and allowing for targeted delivery to specific tissues. In photodynamic therapy, this compound derivatives generate reactive oxygen species upon light activation, leading to the destruction of cancer cells . The molecular targets and pathways involved in these processes are still under investigation, but they often involve interactions with cellular membranes and proteins.

類似化合物との比較

Fullerene-C84 is unique among fullerenes due to its larger size and distinct structure. Similar compounds include:

Fullerene-C60: Composed of 60 carbon atoms, it is the most well-known and studied fullerene.

Fullerene-C70: Contains 70 carbon atoms and has an elongated shape.

Fullerene-C76: Composed of 76 carbon atoms, it has a structure that is intermediate between Fullerene-C60 and this compound.

This compound’s larger size and unique structure give it distinct electronic properties and reactivity, making it suitable for specific applications that other fullerenes may not be able to fulfill.

生物活性

Fullerene-C84, a member of the fullerene family, has garnered significant attention in recent years due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug delivery, and therapeutic potential.

Structural Characteristics

This compound is characterized by its hollow carbon cage structure, comprising 84 carbon atoms arranged in a combination of pentagonal and hexagonal faces. This structure allows for various chemical modifications that enhance its biological activity. The stability and reactivity of C84 are influenced by its isomers, with 24 stable isomers identified under the isolated pentagon rule (IPR) .

Mechanisms of Biological Activity

- Antioxidant Properties : this compound exhibits significant antioxidant capabilities. Its ability to scavenge free radicals makes it a potent candidate for therapeutic applications aimed at reducing oxidative stress in cells. Studies have shown that fullerene derivatives can outperform traditional antioxidants like Vitamin E .

- Antiviral Activity : Fullerene derivatives, including C84, have been studied for their antiviral properties. They can inhibit the activity of HIV protease and reverse transcriptase, which are critical for viral replication. The structural characteristics of C84 allow it to penetrate hydrophobic binding sites in these enzymes, potentially leading to effective antiviral agents .

- Neuroprotective Effects : Research indicates that this compound may protect neurons from damage caused by oxidative stress and excitotoxicity. Its radical scavenging ability contributes to neuroprotection in various models of neurodegenerative diseases .

- Photodynamic Activity : When exposed to light, this compound can generate singlet oxygen, which has been utilized in photodynamic therapy (PDT) for cancer treatment. This property allows it to induce cell death selectively in cancerous tissues while minimizing damage to surrounding healthy cells .

Applications in Drug Delivery

This compound's unique properties make it an attractive candidate for drug delivery systems:

- Carrier for Therapeutics : Due to its ability to encapsulate drugs within its structure, C84 can serve as a delivery vehicle for various therapeutic agents, enhancing their solubility and bioavailability .

- Gene Delivery : Fullerene derivatives have been investigated for their potential in gene therapy, where they can facilitate the transport of genetic material into cells .

Table 1: Summary of Biological Activities of this compound

特性

InChI |

InChI=1S/C84/c1-2-26-29-9-11-36-39-16-18-42-44-22-21-43-41-14-13-35-32-7-5(27-25(1)61(26)73-74(62(27)32)77(67(35)41)81(70(43)44)78(68(39)42)75(73)64(29)36)51-6-8-33-38-15(55(13)53(7)8)17-45-46-23(59(21)57(14)17)24-48-47-20(58(18)60(22)24)19-40-37-12(54(11)56(16)19)10-34-30-4(50(2)52(9)10)3(49(1)51)28-31(6)65(33)79-76(63(28)30)80(66(34)37)83(71(40)47)84(72(46)48)82(79)69(38)45 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRWAZOLUJHNDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C(C1=C1C(=C36)C(=C7%10)C(=C%11%14)C(=C%18%15)C1=C%22%19)C1=C2C2=C4C3=C4C5=C8C5=C6C9=C%12C7=C8C%13=C%16C9=C%10C%17=C%20C%11=C%12C%21=C1C1=C2C2=C3C3=C%13C%14=C2C1=C%12C1=C%14C2=C(C%10=C%111)C9=C8C1=C2C%13=C(C5=C43)C6=C71 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Fullerene C84?

A1: Fullerene C84 has the molecular formula C84, indicating it is composed of 84 carbon atoms. Its molecular weight is approximately 1008.7 g/mol.

Q2: What are the key spectroscopic characteristics of Fullerene C84?

A2: Fullerene C84 has been characterized using various spectroscopic techniques, including:- 13C NMR: This technique is crucial in identifying and distinguishing between different isomers of C84. [, , , , , , , , ]. - UV-VIS-NIR: This provides information about electronic transitions and helps identify characteristic absorption bands. [, , , , ].- Infrared Spectroscopy (IR): This reveals information about the vibrational modes of the molecule and can be used to study structural changes. [, ].

Q3: How many isomers of Fullerene C84 exist, and which are the most abundant?

A3: There are 24 possible isomers of C84 that adhere to the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagons in their structure. The most abundant isomers are D2(IV) (isomer 22) and D2d(II) (isomer 23). [, , , , , ].

Q4: What factors influence the stability of different C84 isomers?

A4: Both thermochemical and kinetic factors contribute to the relative stability of C84 isomers. Thermochemical stability is related to the heat of formation (ΔfH), with lower values indicating higher stability. Kinetic stability, on the other hand, relates to the C-C bond cleavage rates (Pcleav). Isomers with higher bond cleavage rates are less kinetically stable. []. Geometrical factors, such as pentagon and hexagon distortion due to local strain, also play a role in isomer stability. [, ].

Q5: How does the cage structure of C84 influence its properties?

A5: The cage structure of C84 allows it to encapsulate atoms or small molecules, forming endohedral fullerenes. For example, Ho2O@C84, an endohedral fullerene containing a linear Ho-O-Ho cluster, has been synthesized and characterized. The C84 cage affects the properties of the encapsulated cluster and vice versa. [].

Q6: What are the potential applications of Fullerene C84?

A6: Fullerene C84, like other fullerenes, has potential applications in various fields due to its unique electronic and structural properties. Some of these include:- Electronics: C84 can be used in organic electronics, such as organic solar cells and transistors. []- Materials Science: It can be incorporated into composite materials to enhance their properties, such as strength and conductivity. - Biomedicine: Fullerenes have shown potential in biomedical applications, including drug delivery and imaging.

Q7: How does Fullerene C84 behave under high pressure?

A7: Studies using Raman and X-ray scattering have investigated the pressure response of C84. These studies provide insights into the structural changes and phase transitions that occur under high pressure. []

Q8: How is computational chemistry used in understanding Fullerene C84?

A8: Computational methods like Density Functional Theory (DFT) are extensively used to:- Optimize geometries and calculate energies of C84 isomers. [, , , ]- Predict NMR chemical shifts. [, , ]- Study the electronic properties and reactivity of C84. [, , ]- Model nanotube caps derived from C84 structures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。